![molecular formula C11H18O B15164872 (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene CAS No. 183435-52-1](/img/structure/B15164872.png)
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is a compound with a unique spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene typically involves a series of well-defined organic reactions. One common method starts with the commercially available ketone 6-methylhept-5-en-2-one. This ketone undergoes a series of transformations, including the formation of 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene in a Diels-Alder reaction to form a spiro ketone. An olefination reaction on this compound yields the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: Another spirocyclic compound with a nitrogen atom in the ring system.
Spiro[5.5]undecane: A simpler spirocyclic compound without the oxygen atom.
Uniqueness
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
183435-52-1 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(6S)-10-methyl-1-oxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1 |
Clave InChI |
AYZODOGKPHOEHZ-NSHDSACASA-N |
SMILES isomérico |
CC1=CCC[C@]2(C1)CCCCO2 |
SMILES canónico |
CC1=CCCC2(C1)CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


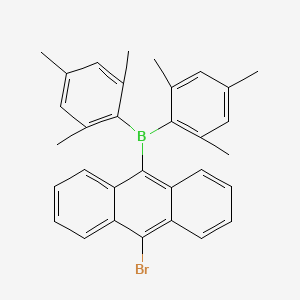
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
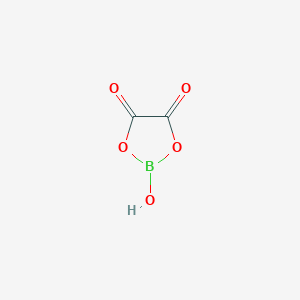


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
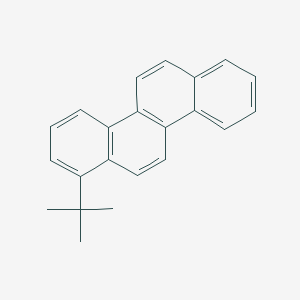

![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
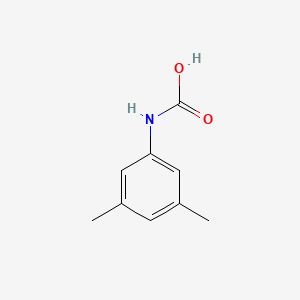

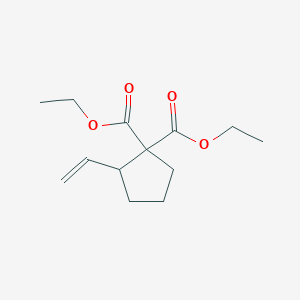
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
